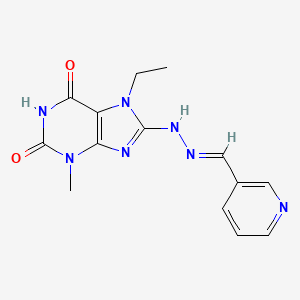
(E)-7-ethyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(E)-7-ethyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been studied for their potential as inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of similar purine derivatives are crucial in understanding their chemical properties and potential applications. For instance, compounds with related structures have been synthesized and characterized to explore their interactions with metal ions, showcasing their potential as chemosensors for detecting specific metal ions in solutions (Gosavi-Mirkute et al., 2017). These studies involve detailed analyses of the molecular structures, bonding, and electronic spectra, providing a foundational understanding of their interactions and potential functionalities.
Biological Activity and Pharmacological Studies
Similar purine derivatives have been evaluated for their biological activities, including their effects on triglyceride accumulation in cells and their hypoglycemic and hypolipidemic activities in animal models. This research highlights the potential of such compounds in therapeutic applications, particularly in treating conditions related to metabolic dysfunctions (Kim et al., 2004). The design and synthesis of these compounds, followed by in vitro and in vivo evaluations, indicate a systematic approach to exploring their utility in medicine.
Molecular Docking and Screening
The exploration of novel pyridine and fused pyridine derivatives for their interactions with biological targets through molecular docking and in vitro screening represents another dimension of scientific research applications. These studies aim to identify compounds with specific binding affinities towards proteins or enzymes, which could lead to the development of new drugs or therapeutic agents. For example, derivatives have been screened for their antimicrobial and antioxidant activities, showing the versatility of these compounds in addressing different biological challenges (Flefel et al., 2018).
Advanced Material Applications
Research on n-type conjugated polyelectrolytes, including derivatives with purine structures, suggests potential applications in the field of materials science, particularly in the development of electron transport layers for polymer solar cells. These studies focus on the electronic properties and the ability of such materials to improve device performance, showcasing the interdisciplinary applications of purine derivatives in both biology and materials science (Hu et al., 2015).
properties
IUPAC Name |
7-ethyl-3-methyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2/c1-3-21-10-11(20(2)14(23)18-12(10)22)17-13(21)19-16-8-9-5-4-6-15-7-9/h4-8H,3H2,1-2H3,(H,17,19)(H,18,22,23)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLGASZGSXYMQM-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CN=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CN=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2953683.png)
![2-[[1-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)
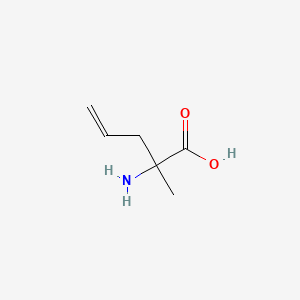
![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-propyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2953687.png)

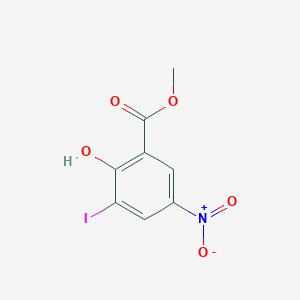

![N-[(2-chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide](/img/structure/B2953695.png)
![N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2953697.png)
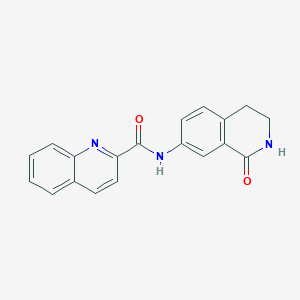
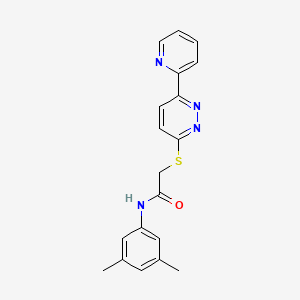
![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2953701.png)
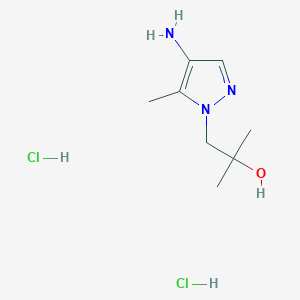
![4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2953703.png)